molecular formula C20H13N3O3S B2604743 4-Amino-5,6-bis(furan-2-yl)-3-phenylfuro[2,3-d]pyrimidine-2-thione CAS No. 685106-49-4

4-Amino-5,6-bis(furan-2-yl)-3-phenylfuro[2,3-d]pyrimidine-2-thione

Cat. No.: B2604743
CAS No.: 685106-49-4
M. Wt: 375.4
InChI Key: WIDWIJLRUAAWSH-UHFFFAOYSA-N
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Description

4-Amino-5,6-bis(furan-2-yl)-3-phenylfuro[2,3-d]pyrimidine-2-thione is a heterocyclic compound that features a unique structure combining furan and pyrimidine rings. This compound is of interest due to its potential biological and pharmacological activities, making it a subject of study in medicinal chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5,6-bis(furan-2-yl)-3-phenylfuro[2,3-d]pyrimidine-2-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate furan derivatives with pyrimidine intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining high purity standards .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5,6-bis(furan-2-yl)-3-phenylfuro[2,3-d]pyrimidine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,3-diones, while reduction may produce furan-2-yl alcohols .

Scientific Research Applications

4-Amino-5,6-bis(furan-2-yl)-3-phenylfuro[2,3-d]pyrimidine-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-5,6-bis(furan-2-yl)-3-phenylfuro[2,3-d]pyrimidine-2-thione involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5,6-bis(furan-2-yl)-3-phenylfuro[2,3-d]pyrimidine-2-thione is unique due to its specific combination of furan and pyrimidine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-amino-5,6-bis(furan-2-yl)-3-phenylfuro[2,3-d]pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3S/c21-18-16-15(13-8-4-10-24-13)17(14-9-5-11-25-14)26-19(16)22-20(27)23(18)12-6-2-1-3-7-12/h1-11H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZGWTDONIVBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C3C(=C(OC3=NC2=S)C4=CC=CO4)C5=CC=CO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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